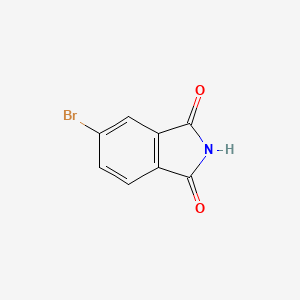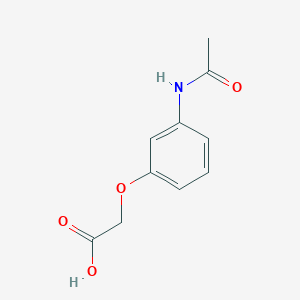
6-Amino-2-chloropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 6-Amino-2-chloropyrimidine-4-carboxamide, often involves multi-step chemical reactions that yield a variety of structurally complex molecules. For instance, Shaabani et al. (2009) described a one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility of pyrimidine chemistry in creating diverse molecular structures (Shaabani et al., 2009).
Molecular Structure Analysis
The study by Trilleras et al. (2009) on isostructural and essentially isomorphous compounds highlights the molecular structure of pyrimidine derivatives. Their work demonstrates the planarity of the pyrimidine rings and the polarization of electronic structures, which are critical for understanding the chemical behavior of these compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, leading to a broad range of applications. The research by Kolisnyk et al. (2015) into the antimicrobial activity of pyrimidine carboxamides underscores the chemical reactivity and potential utility of these compounds in developing new therapeutic agents (Kolisnyk et al., 2015).
Physical Properties Analysis
The physical properties of 6-Amino-2-chloropyrimidine-4-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. The supramolecular structure of 6-phenyl-2-chloropyrimidine-4-carboxamide, as investigated by Rybalova et al. (2007), provides insights into how these compounds interact in the solid state, influencing their physical properties and stability (Rybalova et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties of 6-Amino-2-chloropyrimidine-4-carboxamide involves examining its reactivity, stability under various conditions, and interactions with other chemical entities. The work by Jayarajan et al. (2019) on the synthesis of related compounds and their non-linear optical (NLO) properties illustrates the broad range of chemical properties that can be explored for pyrimidine derivatives (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
6-Amino-2-chloropyrimidine-4-carboxamide derivatives have been studied for their potential antimicrobial properties. For instance, Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and found them more active than reference drugs against certain bacterial strains and fungi (Kolisnyk et al., 2015). Similarly, Abdel-rahman et al. (2002) reported the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating the potential of these compounds in antimicrobial applications (Abdel-rahman et al., 2002).
Gene Expression Inhibition
Research by Palanki et al. (2000) explored compounds with structures related to 6-Amino-2-chloropyrimidine-4-carboxamide as inhibitors of NF-kappaB and AP-1 gene expression, highlighting their potential in modulating transcription factors (Palanki et al., 2000).
DNA Base Recognition
Gaugain et al. (1981) investigated derivatives of 2-methoxy-6-chloro-9-aminoacridine, which bear structural similarities to 6-Amino-2-chloropyrimidine-4-carboxamide, in the context of DNA base recognition, demonstrating their potential in understanding DNA-protein interactions (Gaugain et al., 1981).
Synthesis of Novel Compounds
Bhuva et al. (2014) synthesized a series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives, demonstrating the versatility of pyrimidine derivatives in synthesizing novel compounds with potential biological activities (Bhuva et al., 2014).
Inhibitors of Folate Biosynthesis
Deng et al. (2009) conducted a study on 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, which are structurally related to 6-Amino-2-chloropyrimidine-4-carboxamide, as selective folate receptor substrates and antitumor agents, offering insights into their use in cancer treatment (Deng et al., 2009).
Hydrogen-Bond Mediated Catalysis
Rankin et al. (2001) studied the aminolysis of 6-chloropyrimidine and its derivatives, contributing to the understanding of hydrogen-bond-mediated catalysis, an essential aspect in chemical synthesis and enzyme catalysis (Rankin et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-2-chloropyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRDRMDVWPOPFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286813 |
Source


|
| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-chloropyrimidine-4-carboxamide | |
CAS RN |
500352-09-0 |
Source


|
| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
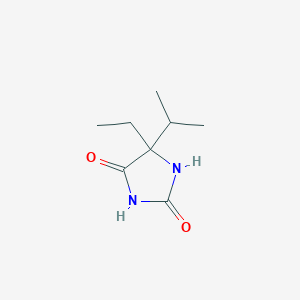
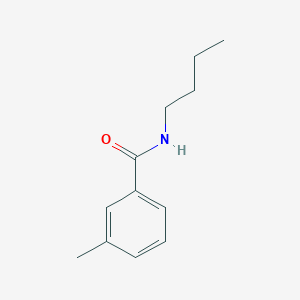
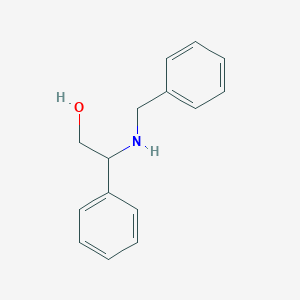
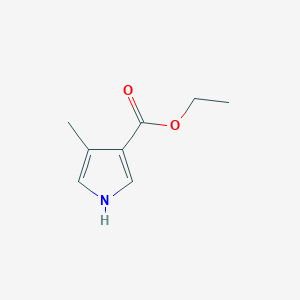
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)
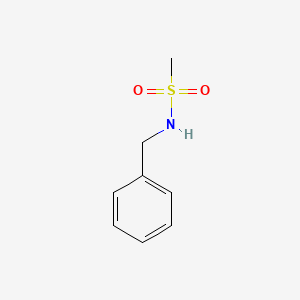
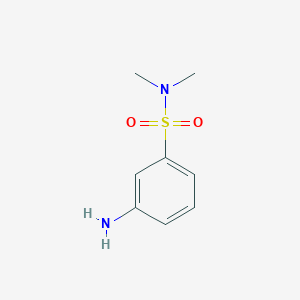

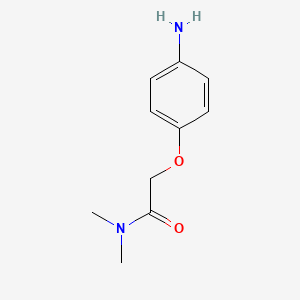
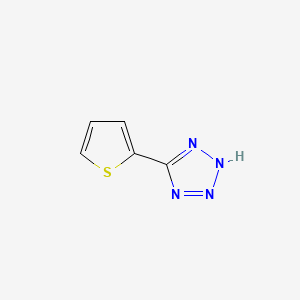
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
